Methyl 5-chloro-2-ethenyl-2-methylpentanoate
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Overview
Description
Methyl 5-chloro-2-ethenyl-2-methylpentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex structure with a chlorine atom, an ethenyl group, and a methyl group attached to a pentanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-ethenyl-2-methylpentanoate typically involves esterification reactions. One common method is the reaction of 5-chloro-2-ethenyl-2-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-ethenyl-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2-ethenyl-2-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-ethenyl-2-methylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The chlorine atom and ethenyl group can also interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-methylbenzoate
- Ethyl 5-chloro-2-ethenyl-2-methylpentanoate
- Methyl 5-chloro-2-ethenyl-2-methylhexanoate
Uniqueness
Methyl 5-chloro-2-ethenyl-2-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chlorine atom and an ethenyl group in the same molecule is relatively uncommon and can lead to unique interactions in chemical and biological systems.
Properties
CAS No. |
59057-08-8 |
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Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
methyl 5-chloro-2-ethenyl-2-methylpentanoate |
InChI |
InChI=1S/C9H15ClO2/c1-4-9(2,6-5-7-10)8(11)12-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
SQEDAVOEPUDIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCl)(C=C)C(=O)OC |
Origin of Product |
United States |
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